Palustric acid
Overview
Description
Palustric acid is an organic compound with the molecular formula C20H30O2. It is classified as a diterpenoid and a resin acid. This compound is an isomer of abietic acid, differing in the location of the double bonds. This compound is a colorless solid that is soluble in polar organic solvents and is known for its role in protecting conifer trees against insects .
Mechanism of Action
Target of Action
Palustric acid is a diterpenic resin acid found in Pinus nigra . It has been shown to have significant interactions with human pathogens . It increases secreted hydrogen peroxide levels in isolated mouse macrophages .
Mode of Action
This compound interacts with its targets, primarily human pathogens, and induces the secretion of hydrogen peroxide in mouse macrophages . This interaction and the resulting changes play a crucial role in its biological activities.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the biosynthesis of terpenoids . The compound plays a critical role in these pathways, leading to the production of hydrogen peroxide in mouse macrophages . This suggests that this compound may influence the immune response, particularly innate immunity.
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol , which may influence its bioavailability.
Result of Action
The primary molecular and cellular effects of this compound’s action include the increased secretion of hydrogen peroxide in mouse macrophages . This can enhance the immune response against pathogens. Additionally, this compound is toxic to water fleas and rainbow trout , indicating its potential ecological impact.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is found in Pinus nigra , suggesting that its production and function may be influenced by the plant’s growth conditions. Moreover, this compound has been found as an environmental contaminant in pulp and paper mill effluent , indicating that industrial processes can also affect its distribution and impact in the environment.
Biochemical Analysis
Biochemical Properties
Palustric acid plays a significant role in biochemical reactions. It is known to protect its host trees, especially conifers, against insects . This is an example of plant defense against herbivory . It is biosynthesized from the C20 precursor geranylgeranyl diphosphate . This compound also exhibits remarkable antioxidant capabilities and has attracted scientific interest due to its potential therapeutic applications in human health .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. It is known that this compound interacts with various biomolecules. For instance, it is involved in the biosynthesis of terpenoids
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with a melting point of 164.5 °C
Metabolic Pathways
This compound is involved in the biosynthesis of terpenoids, a large class of naturally occurring organic chemicals . It is biosynthesized from the C20 precursor geranylgeranyl diphosphate
Preparation Methods
Synthetic Routes and Reaction Conditions: Palustric acid is biosynthesized from the C20 precursor geranylgeranyl diphosphate. The biosynthesis involves several enzymatic steps, including cyclization and oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as conifer resins. The extraction process includes crushing the plant material, followed by solvent extraction and purification steps to isolate the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the carboxylic acid group or the double bonds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as dehydroabietic acid.
Reduction Products: Reduced forms of this compound.
Substitution Products: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Palustric acid has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various diterpenoid derivatives.
Biology: Studied for its role in plant defense mechanisms against herbivory.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of adhesives, coatings, and other resin-based products
Comparison with Similar Compounds
Abietic Acid: An isomer of palustric acid with different double bond locations.
Dehydroabietic Acid: An oxidized derivative of abietic acid.
Pimaric Acid: Another diterpenoid with a similar structure but different functional groups.
Uniqueness of this compound: this compound is unique due to its specific double bond configuration and its role in plant defense. Unlike abietic acid, this compound has a distinct set of biological activities and industrial applications .
Properties
IUPAC Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYBBUZURKHAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862793 | |
Record name | Abieta-8,13-dien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8,13-Abietadien-18-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1945-53-5 | |
Record name | PALUSTRIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8,13-Abietadien-18-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 167 °C | |
Record name | 8,13-Abietadien-18-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.